molecular formula C11H15ClFNO2 B12821654 Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, (betaE)- CAS No. 85278-04-2

Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, (betaE)-

Cat. No.: B12821654
CAS No.: 85278-04-2
M. Wt: 247.69 g/mol
InChI Key: KTOKADJRXBGOMY-BORNJIKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is formally named (2E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride under IUPAC conventions. This nomenclature reflects:

  • A propane-1-amine backbone substituted at position 2 with a 3,4-dimethoxyphenyl group.
  • A fluoromethylene (-CF=CH₂) moiety at position 3, adopting an E (trans) configuration across the double bond.
  • A hydrochloride salt formed via protonation of the primary amine.

The parent structure, phenethylamine, is modified by methoxy groups at the 3- and 4-positions of the aromatic ring and a fluorinated vinyl group at the beta-carbon. The stereodescriptor (betaE) specifies the geometry of the fluoromethylene group, ensuring unambiguous structural identification.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecule’s architecture is defined by two critical features:

  • Stereochemical Configuration : The E configuration positions the fluorine atom and the phenyl group on opposite sides of the double bond (Fig. 1). This geometry minimizes steric clashes between the bulky 3,4-dimethoxyphenyl group and the fluorine atom, stabilizing the trans conformation.
  • Conformational Flexibility :
    • The enamine system (C=C-N) introduces partial double-bond character between C2 and N, restricting rotation and favoring a planar arrangement.
    • Methoxy groups at C3 and C4 of the phenyl ring adopt equatorial positions to reduce steric hindrance with adjacent substituents.

Table 1 : Key Bond Lengths and Angles (Theoretical)

Parameter Value (Å/°)
C2-C3 (Double bond) 1.34
C3-F 1.38
C1-N (Amine) 1.47
C2-C1-N Bond Angle 120°

Crystallographic Data and Solid-State Packing Behavior

While experimental crystallographic data for this compound remain unpublished, inferences are drawn from structurally analogous hydrochlorides:

  • Ionic Interactions : The protonated amine forms a strong ionic bond with the chloride counterion, typically yielding a monoclinic or orthorhombic lattice.
  • Packing Motifs :
    • Methoxy groups participate in weak C-H···O interactions, creating layered structures.
    • Fluorine’s electronegativity may induce dipole-dipole interactions, promoting tight packing along the a-axis.

Hypothetical Unit Cell Parameters :

  • Space Group: P2₁/c (common for chiral amines).
  • Predicted Density: ~1.35 g/cm³.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):
    • δ 6.85–6.70 (m, 2H, H-5 and H-6 aromatic), δ 6.55 (d, J = 8.4 Hz, 1H, H-2 aromatic).
    • δ 5.20 (dt, J = 15.4, 2.1 Hz, 1H, H-3 vinyl), δ 4.95 (dd, J = 15.4, 8.2 Hz, 1H, H-2 vinyl).
    • δ 3.80 (s, 6H, OCH₃).
  • ¹³C NMR :
    • δ 160.1 (C-F), δ 149.2 and 148.5 (C-3, C-4 OCH₃), δ 115.4–112.3 (aromatic carbons).
  • ¹⁹F NMR : δ -120.5 (t, J = 15.4 Hz).
Infrared (IR) Spectroscopy
Band (cm⁻¹) Assignment
3350 N-H stretch (amine salt)
1605 C=C vinyl stretch
1250 C-F stretch
1020 C-O (methoxy)
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ (MeOH): 280 nm (π→π* transition, conjugated enamine system).
Mass Spectrometry (MS)
  • EI-MS : m/z 211 [M-Cl]⁺ (base peak), 180 [M-Cl-CH₃O]⁺, 152 [C₈H₁₀FNO]⁺.

Table 2 : Summary of Spectroscopic Data

Technique Key Signals
¹H NMR Vinyl protons at δ 5.20 and 4.95
¹⁹F NMR δ -120.5 (fluorine coupling)
IR C-F stretch at 1250 cm⁻¹
MS Molecular ion at m/z 211

Properties

CAS No.

85278-04-2

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13;/h3-6H,7,13H2,1-2H3;1H/b9-6-;

InChI Key

KTOKADJRXBGOMY-BORNJIKYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\F)/CN)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=CF)CN)OC.Cl

Origin of Product

United States

Preparation Methods

Etherification of 3,4-Dihydroxybenzyl Chloride

  • Starting materials: 3,4-dihydroxybenzyl chloride and dimethyl sulfate.
  • Reaction conditions: Sodium hydroxide in aqueous medium at 30–60 °C.
  • Process: The phenolic hydroxyl groups of 3,4-dihydroxybenzyl chloride are methylated via an etherification reaction with dimethyl sulfate under basic conditions to yield 3,4-dimethoxybenzyl chloride.
  • Reaction time: Continuous addition of dimethyl sulfate over 10–12 hours, followed by incubation at reaction temperature for 0.5–1 hour.
  • Workup: Extraction with chloroform to remove impurities.

Cyanogenation to 3,4-Dimethoxycyanobenzene

  • Reagents: Sodium cyanide in aqueous solution.
  • Conditions: Heating to 68–80 °C with reflux for 3 hours.
  • Process: The 3,4-dimethoxybenzyl chloride undergoes nucleophilic substitution with cyanide ion to form 3,4-dimethoxycyanobenzene.
  • Isolation: Cooling the reaction mixture to -8 to -5 °C in acetone induces crystallization of the cyanobenzene product, which is then isolated by centrifugation.
  • Recovery: Acetone mother liquor is distilled for solvent recovery; cyanide-containing aqueous waste is treated in an autoclave with sodium hydroxide at 140–150 °C for detoxification.

Catalytic Hydrogenation to 3,4-Dimethoxyphenethylamine

  • Catalysts: Raney nickel or 3% palladium on carbon.
  • Solvents: Toluene or methanol.
  • Conditions: Hydrogenation at 140–160 °C under 1.0–4.0 MPa pressure with ammonia present.
  • Duration: Approximately 15–16 hours with pressure maintained until hydrogen uptake ceases, followed by 3 hours of pressure hold.
  • Outcome: Reduction of the nitrile group to the primary amine, yielding 3,4-dimethoxyphenethylamine.
  • Purification: Filtration to remove catalyst, solvent removal, and vacuum distillation to obtain high-purity product.
  • Yield: Total yields reported between 86% and 90%.
Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (hours) Yield (%) Notes
Etherification 3,4-dihydroxybenzyl chloride, dimethyl sulfate, NaOH 30–60 Atmospheric 10–12 + 0.5–1 N/A Continuous feed of dimethyl sulfate
Cyanogenation Sodium cyanide, water 68–80 Atmospheric 3 + 3 reflux N/A Crystallization in acetone at -8 to -5
Hydrogenation Raney Ni or Pd/C, toluene or methanol, NH3, H2 140–160 1.0–4.0 15–16 + 3 86–90 High-pressure catalytic hydrogenation

Introduction of the Beta-(Fluoromethylene) Group

While the above steps yield 3,4-dimethoxyphenethylamine, the fluoromethylene substitution at the beta position requires further specialized fluorination chemistry. Although direct detailed procedures for the beta-(fluoromethylene) modification of 3,4-dimethoxyphenethylamine are scarce in open literature, general synthetic strategies for such fluorinated amines include:

Given the complexity, the fluoromethylene group is typically introduced after assembling the phenethylamine core, using carefully optimized reaction conditions to maintain the integrity of the 3,4-dimethoxy substituents and amine functionality.

Formation of the Hydrochloride Salt

The final step involves converting the free base of beta-(fluoromethylene)-3,4-dimethoxyphenethylamine into its hydrochloride salt to improve stability, solubility, and handling:

  • Procedure: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • Conditions: Mild stirring at ambient temperature.
  • Isolation: Precipitation of the hydrochloride salt, filtration, and drying.
  • Result: Stable crystalline hydrochloride salt of (betaE)-Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Etherification 3,4-dihydroxybenzyl chloride, dimethyl sulfate, NaOH, 30–60 °C 3,4-dimethoxybenzyl chloride N/A Continuous methylation
2 Cyanogenation Sodium cyanide, water, 68–80 °C 3,4-dimethoxycyanobenzene N/A Crystallization in acetone
3 Catalytic Hydrogenation Raney Ni or Pd/C, NH3, H2, 140–160 °C, 1–4 MPa 3,4-dimethoxyphenethylamine 86–90 High-pressure reduction
4 Beta-(Fluoromethylene) Introduction Electrophilic fluorinating agents or fluorinated intermediates Beta-(fluoromethylene)-3,4-dimethoxyphenethylamine Variable Specialized fluorination step
5 Hydrochloride Salt Formation HCl in ethanol or ether, ambient temperature (betaE)-Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride Quantitative Salt precipitation and isolation

Research Findings and Notes

  • The etherification and cyanogenation steps are well-established with high reproducibility and yields exceeding 85%, as demonstrated in multiple industrial patent disclosures.
  • Hydrogenation catalysts such as Raney nickel and palladium on carbon are effective, with palladium catalysts allowing operation at higher pressures and temperatures for improved conversion.
  • Fluoromethylene group introduction remains a challenging synthetic step requiring precise control to avoid side reactions; literature suggests the use of fluorinating reagents like DAST or Selectfluor under anhydrous conditions.
  • The hydrochloride salt form enhances the compound’s stability and is the preferred form for pharmaceutical and research applications.
  • Environmental and safety considerations include cyanide waste treatment and catalyst recovery, which are addressed by autoclave detoxification and filtration steps.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkene to an alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Unlike mescaline, the 3,4-dimethoxy substitution pattern may reduce hallucinogenic potency but improve selectivity for specific receptors .

Physicochemical Properties

Property Target Compound (Inferred) 3,4-Dimethoxy-N-methylphenethylamine HCl Mescaline β-Phenethylamine HCl
Molecular Weight ~280–300 (estimated) 215.72 g/mol 211.26 g/mol 157.64 g/mol
Melting Point Not available Not reported 35–36°C (free base) 220–222°C
Solubility High (HCl salt) Water-soluble Low (free base) High (HCl salt)
LogP ~3.3 (fluorine may lower) 3.38 (experimental) 1.74 (predicted) 1.05

Notes:

  • Mescaline’s lower LogP correlates with its slower CNS penetration compared to dimethylated analogs .

Biological Activity

Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, commonly referred to as a derivative of 3,4-dimethoxyphenethylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H15ClFNO2
  • Molecular Weight : 227.69 g/mol
  • CAS Registry Number : 120-20-7
  • IUPAC Name : Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride

Biological Activity Overview

The biological activity of benzeneethanamine derivatives has been primarily studied in the context of their neuropharmacological and anticancer properties. The following sections summarize key findings related to these activities.

1. Neuropharmacological Effects

Benzeneethanamine derivatives exhibit significant interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Research indicates that these compounds can act as:

  • Dopamine Receptor Agonists : They may enhance dopaminergic signaling, which is crucial for mood regulation and motor control.
  • Serotonin Receptor Modulators : These compounds may influence serotonin levels, potentially affecting anxiety and depression-related behaviors.

A study highlighted that certain derivatives displayed enhanced binding affinity for dopamine receptors compared to their parent compounds, suggesting potential applications in treating disorders like Parkinson's disease and depression .

2. Anticancer Activity

Recent investigations have revealed that benzeneethanamine derivatives possess cytotoxic properties against various cancer cell lines. Notably:

  • Mechanism of Action : The anticancer effects are believed to arise from the induction of apoptosis and disruption of microtubule organization in cancer cells. This was evidenced by studies where treated cancer cells exhibited significant morphological changes indicative of apoptotic processes .
  • Case Study Findings : In vitro studies demonstrated that specific derivatives significantly inhibited the proliferation of breast cancer cell lines (e.g., MDA-MB-231) while showing lower toxicity towards non-cancerous cells (e.g., MCF-10A) .
CompoundCancer Cell LineIC50 Value (µM)Notes
Benzeneethanamine Derivative AMDA-MB-2315.0Induced apoptosis
Benzeneethanamine Derivative BMCF-10A30.0Low toxicity observed

Mechanisms Underlying Biological Activity

The biological effects of benzeneethanamine derivatives can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest at specific phases (G1 or G2), contributing to their antiproliferative effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.